Cas no 35380-71-3 (Estradiol Hemihydrate)

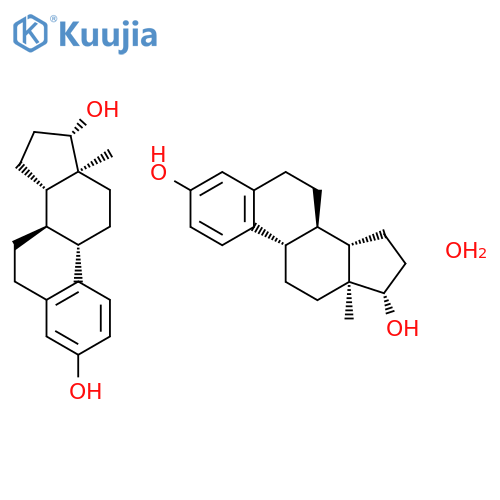

Estradiol Hemihydrate structure

商品名:Estradiol Hemihydrate

Estradiol Hemihydrate 化学的及び物理的性質

名前と識別子

-

- Estra-1,3,5(10)-triene-3,17-diol(17b)-, hydrate (2:1)

- (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol,hydrate

- ESTRADIOL HEMIHYDRATE

- β-Estradiol hemihydrate

- CXY7B3Q98Z

- UNII-CXY7B3Q98Z

- DTXSID60858948

- SCHEMBL37532

- ESTRADIOL HEMIHYDRATE COMPONENT OF MYFEMBREE

- ESTRADIOL HEMIHYDRATE [ORANGE BOOK]

- ESTRADIOL HEMIHYDRATE [EP MONOGRAPH]

- (17beta)-ESTRA-1,3,5(10)-TRIENE-3,17-DIOL HEMIHYDRATE

- Q27275885

- Estra-1,3,5(10)-triene-3,17beta-diol hydrate (2:1)

- (17.BETA.)-ESTRA-1,3,5(10)-TRIENE-3,17-DIOL HEMIHYDRATE

- ESTRADIOL HEMIHYDRATE [MI]

- beta-Estradiol semihydrate

- beta-Estradiol hemihydrate, VETRANAL(TM), analytical standard

- Estradiol hemihydrate, European Pharmacopoeia (EP) Reference Standard

- 35380-71-3

- ESTRADIOL HEMIHYDRATE (EP MONOGRAPH)

- A822763

- MYFEMBREE COMPONENT ESTRADIOL HEMIHYDRATE

- Estra-1,3,5(10)-triene-3,17-diol (17beta)-, hydrate (2:1)

- ESTRADIOL HEMIHYDRATE [WHO-DD]

- Estradiol Hemihydrate (17beta-Estradiol Hemihydrate) 1.0 mg/ml in Acetonitrile (anhydrous substance)

- Estradiol hemihydrate, British Pharmacopoeia (BP) Assay Standard

- Estrasorb (TN)

- D07918

- AC-24744

- beta-Estradiol hemihydrate

- AKOS015896880

- (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate

- ZVVGLAMWAQMPDR-WVEWYJOQSA-N

- DA-53014

- Estradiol Hemihydrate

-

- MDL: MFCD23102821

- インチ: InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1

- InChIKey: ZVVGLAMWAQMPDR-WVEWYJOQSA-N

- ほほえんだ: O.OC1C=CC2[C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CCC=2C=1)O)C.OC1C=CC2[C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CCC=2C=1)O)C

計算された属性

- せいみつぶんしりょう: 290.18800

- どういたいしつりょう: 290.188

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 382

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5A^2

じっけんとくせい

- ふってん: 445.9°Cat760mmHg

- フラッシュポイント: 209.6°C

- PSA: 49.69000

- LogP: 3.54490

Estradiol Hemihydrate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 60-63-40-64

- セキュリティの説明: 53-36/37-45

-

危険物標識:

- ちょぞうじょうけん:2-8°C

Estradiol Hemihydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23240-1g |

Estradiol hemihydrate |

35380-71-3 | 90% | 1g |

¥4588.0 | 2023-09-08 | |

| TRC | E261975-5000mg |

Estradiol Hemihydrate |

35380-71-3 | 5g |

$ 454.00 | 2023-04-14 | ||

| A2B Chem LLC | AF72706-10g |

Estradiol hemihydrate |

35380-71-3 | 99% | 10g |

$637.00 | 2024-04-20 | |

| A2B Chem LLC | AF72706-100mg |

Estradiol hemihydrate |

35380-71-3 | 99% | 100mg |

$118.00 | 2024-04-20 | |

| A2B Chem LLC | AF72706-25mg |

Estradiol hemihydrate |

35380-71-3 | 99% | 25mg |

$95.00 | 2024-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23240-250mg |

Estradiol hemihydrate |

35380-71-3 | 90% | 250mg |

¥1588.0 | 2023-09-08 | |

| TRC | E261975-5g |

Estradiol Hemihydrate |

35380-71-3 | 5g |

$ 375.00 | 2022-06-05 | ||

| A2B Chem LLC | AF72706-1g |

Estradiol hemihydrate |

35380-71-3 | 99% | 1g |

$165.00 | 2024-04-20 | |

| TRC | E261975-2500mg |

Estradiol Hemihydrate |

35380-71-3 | 2500mg |

$ 265.00 | 2023-04-14 | ||

| TRC | E261975-2.5g |

Estradiol Hemihydrate |

35380-71-3 | 2.5g |

$ 215.00 | 2022-06-05 |

Estradiol Hemihydrate 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

35380-71-3 (Estradiol Hemihydrate) 関連製品

- 50-27-1(Estriol)

- 1818-12-8(2-Methyl Estradiol)

- 1232-80-0(2-Hydroxyestriol)

- 57-91-0(Alpha-Estradiol)

- 1228-72-4(17-Epiestriol)

- 15183-37-6(Estetrol)

- 50-28-2(Estradiol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 4770-00-7(3-cyano-4-nitroindole)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬